molecular formula C17H21ClN6 B11303202 N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11303202
M. Wt: 344.8 g/mol
InChI Key: UISDRAKLANNWOM-UHFFFAOYSA-N
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Description

N⁴-(3-Chloro-4-methylphenyl)-N⁶,N⁶-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with a 3-chloro-4-methylphenyl group at the N⁴ position, diethyl substituents at N⁶, and a methyl group at the 1-position (Figure 1). Its molecular formula is C₁₉H₂₂ClN₇, and it exhibits moderate water solubility (0.5 μg/mL at pH 7.4) . Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory and antimicrobial properties, with substitutions at N⁴ and N⁶ positions critically influencing bioactivity and physicochemical properties .

Properties

Molecular Formula

C17H21ClN6

Molecular Weight

344.8 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H21ClN6/c1-5-24(6-2)17-21-15(13-10-19-23(4)16(13)22-17)20-12-8-7-11(3)14(18)9-12/h7-10H,5-6H2,1-4H3,(H,20,21,22)

InChI Key

UISDRAKLANNWOM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate pyrazole derivative. This intermediate is then subjected to cyclization with diethyl malonate under basic conditions to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N⁴ and N⁶ Positions

Key analogs and their properties are summarized in Table 1 .

Compound Name Substituents (N⁴ / N⁶) Molecular Weight (g/mol) Solubility (μg/mL) Bioactivity Highlights
N⁴-(3-Chloro-4-methylphenyl)-N⁶,N⁶-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Cl-4-MePh / N⁶,N⁶-diethyl 316.79 0.5 (pH 7.4) Kinase inhibition (hypothesized)
N⁶-(3-Chloro-4-methoxyphenyl)-1-methyl-N⁴-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Cl-4-OMePh / phenyl 364.82 Not reported Potential antibacterial activity
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Cl-4-MePh / ethyl 316.79 0.5 (pH 7.4) Reduced lipophilicity vs. diethyl analog
N⁴-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-ClPh / methylsulfonyl 425.89 Not reported Antibacterial (MIC: 8–16 μg/mL vs. S. aureus)

Table 1. Structural and functional comparison of pyrazolo[3,4-d]pyrimidine analogs.

  • Diethyl vs.
  • Chloro-Methyl vs. Chloro-Methoxy at N⁴ : Replacing 3-chloro-4-methylphenyl (3-Cl-4-MePh) with 3-chloro-4-methoxyphenyl (3-Cl-4-OMePh) increases molecular weight and may alter electronic properties, affecting binding to kinase targets .

Biological Activity

N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H19ClN6, with a molecular weight of approximately 320.81 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse pharmacological properties.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of key enzymes or receptors involved in cellular signaling pathways. For instance:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Some derivatives have demonstrated significant anti-proliferative activity against cancer cell lines by inhibiting EGFR. In particular, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance potency against both wild-type and mutant forms of EGFR .

Biological Activity

The biological activities of this compound include:

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits potent anti-cancer effects against various cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives were reported as low as 0.016 µM against EGFR .
    • Flow cytometric analysis indicated that the compound induces apoptosis and causes cell cycle arrest at the S and G2/M phases .
  • Kinase Inhibition :
    • The compound has been evaluated for its ability to inhibit kinases associated with cancer progression. It has shown promising results in inhibiting both wild-type and mutant forms of EGFR .

Case Studies

A recent study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine to assess their biological activity. Among these, specific compounds demonstrated significant anti-proliferative effects:

CompoundCell LineIC50 (µM)EGFR Inhibition
12bA5498.21Yes
12bHCT-11619.56Yes
12bEGFR WT0.016Yes
12bEGFR T790M0.236Yes

This table summarizes the effectiveness of selected compounds derived from the parent structure in inhibiting cancer cell growth and their interaction with EGFR.

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